molecular formula C22H20N2O4 B4664200 1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE

1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE

Cat. No.: B4664200
M. Wt: 376.4 g/mol
InChI Key: LAWWQCWLMYQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with furan-2-carbonyl and 2-phenoxybenzoyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: Piperazine is often synthesized from ethylenediamine and diethylene glycol.

    Introduction of the Furan-2-Carbonyl Group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 2-Phenoxybenzoyl Group: This step involves the reaction of piperazine with 2-phenoxybenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(FURAN-2-CARBONYL)-4-(2-METHOXYBENZOYL)PIPERAZINE
  • 1-(THIOPHEN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
  • 1-(FURAN-2-CARBONYL)-4-(2-CHLOROBENZOYL)PIPERAZINE

Uniqueness

1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE is unique due to the specific combination of furan-2-carbonyl and 2-phenoxybenzoyl groups attached to the piperazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(18-9-4-5-10-19(18)28-17-7-2-1-3-8-17)23-12-14-24(15-13-23)22(26)20-11-6-16-27-20/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWQCWLMYQWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(FURAN-2-CARBONYL)-4-(2-PHENOXYBENZOYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.